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Introduction
SR-1114 is a potent and selective degrader of the YEATS domain-containing proteins ENL

(Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9). These proteins

are critical components of the super elongation complex (SEC) and are implicated in the

transcriptional regulation of oncogenes, particularly in acute leukemias with MLL

rearrangements. SR-1114 operates through a proteolysis-targeting chimera (PROTAC)

mechanism, recruiting the E3 ubiquitin ligase substrate adapter Cereblon (CRBN) to induce the

ubiquitination and subsequent proteasomal degradation of ENL and AF9.[1] This targeted

protein degradation leads to the suppression of key oncogenic gene expression, offering a

promising therapeutic strategy for ENL/AF9-dependent cancers.[1]

These application notes provide a comprehensive guide for the utilization of SR-1114 in

preclinical in vivo research, drawing upon available data for SR-1114 and analogous ENL

degraders.

Mechanism of Action
SR-1114 is a heterobifunctional molecule composed of a ligand that binds to the ENL/AF9

YEATS domain, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase.[1] This ternary

complex formation facilitates the transfer of ubiquitin from the E3 ligase to ENL or AF9, marking

them for degradation by the proteasome. The degradation of these scaffold proteins disrupts
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the function of the SEC, leading to the downregulation of target genes such as HOXA10, MYC,

MYB, and FLT3.[1] This ultimately results in the inhibition of cancer cell proliferation and the

induction of differentiation.[1]
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Caption: Mechanism of action of SR-1114 leading to ENL/AF9 degradation and downstream

anti-leukemic effects.

Data Presentation
In Vitro Activity of SR-1114

Cell Line Cancer Type DC50 (nM)
Time to Max
Degradation
(at 10 µM)

Reference

MV4;11

MLL-rearranged

Acute Myeloid

Leukemia

150 4 hours [1]

MOLM-13

MLL-rearranged

Acute Myeloid

Leukemia

311 Not Specified

OCI/AML-2
Acute Myeloid

Leukemia
1650 Not Specified

DC50: Half-maximal degradation concentration.

In Vivo Formulation of SR-1114
Component Percentage

DMSO 10%

PEG300 40%

Tween-80 5%

Saline 45%

This formulation yields a clear solution at 2.5 mg/mL. It is recommended to prepare the working

solution fresh on the day of use.
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While specific in vivo efficacy studies for SR-1114 have not been detailed in the provided

search results, protocols for similar ENL degraders in acute leukemia xenograft models can be

adapted. The following is a generalized protocol for a murine xenograft study.

Murine Xenograft Model for Acute Leukemia
1. Cell Culture and Implantation:

Culture human acute leukemia cells (e.g., MV4;11) under standard conditions.

On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or a

mixture of medium and Matrigel.

Subcutaneously or intravenously inject the cell suspension into immunocompromised mice

(e.g., NOD/SCID gamma or NSG mice). For subcutaneous models, inject into the flank. For

intravenous models, inject into the tail vein to establish a disseminated disease model.

2. Tumor Growth Monitoring and Randomization:

For subcutaneous models, monitor tumor growth by caliper measurements at regular

intervals. Calculate tumor volume using the formula: (Length x Width²) / 2.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

For disseminated disease models, monitor for signs of disease progression (e.g., weight

loss, hind limb paralysis) and confirm engraftment through methods like bioluminescence

imaging (if using luciferase-tagged cells) or flow cytometry of peripheral blood.

3. Dosing and Administration:

Preparation of Dosing Solution: Prepare the SR-1114 formulation as described in the table

above.

Dosage: Based on studies with other PROTAC degraders, a starting dose range of 25-50

mg/kg can be considered. Dose optimization studies are recommended.

Administration: Administer SR-1114 via intraperitoneal (i.p.) injection.
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Dosing Schedule: A daily or every-other-day dosing schedule is a reasonable starting point.

The frequency should be optimized based on pharmacokinetic and pharmacodynamic

studies.

4. Efficacy and Toxicity Assessment:

Tumor Growth: For subcutaneous models, continue to measure tumor volume throughout the

study.

Survival: Monitor the overall survival of the mice in each group.

Body Weight: Record the body weight of the mice regularly as an indicator of toxicity.

Pharmacodynamics: At the end of the study, or at specified time points, tumors and tissues

can be harvested to assess the levels of ENL/AF9 protein by Western blot or

immunohistochemistry to confirm target degradation.

Gene Expression Analysis: Analyze the expression of target genes (e.g., MYC, HOXA10) in

tumor tissue via qRT-PCR or RNA-sequencing.
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Caption: Experimental workflow for a murine xenograft study to evaluate the in vivo efficacy of

SR-1114.

Concluding Remarks
SR-1114 represents a promising therapeutic agent for acute leukemias driven by ENL/AF9.

The provided protocols and data, based on available information for SR-1114 and similar

compounds, offer a solid foundation for researchers to design and execute robust in vivo

studies. It is crucial to perform initial dose-finding and toxicity studies to establish an optimal

and well-tolerated dosing regimen for SR-1114 in the chosen animal model. Pharmacokinetic

and pharmacodynamic assessments will be vital to correlate drug exposure with target

engagement and anti-tumor efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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